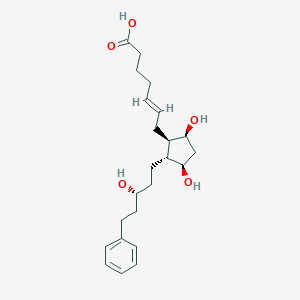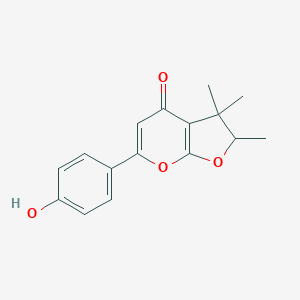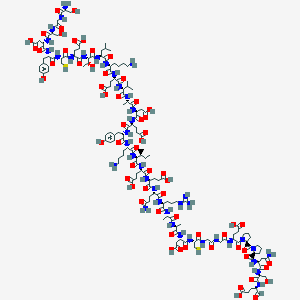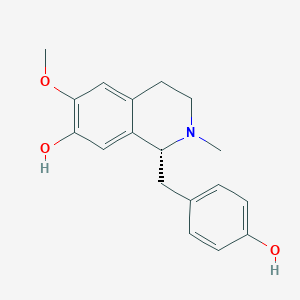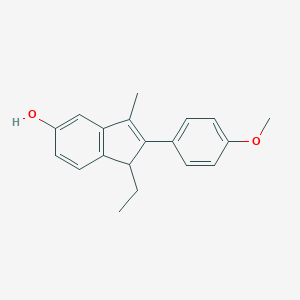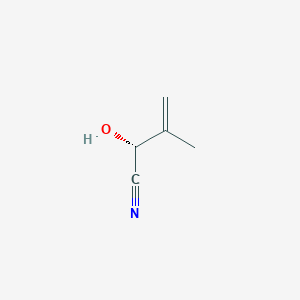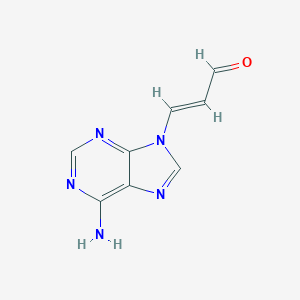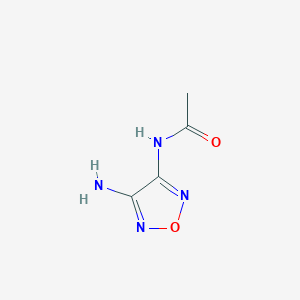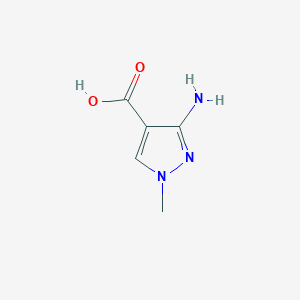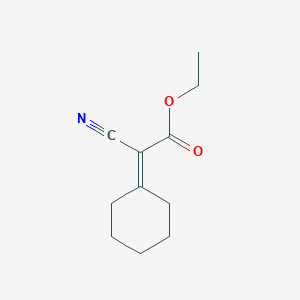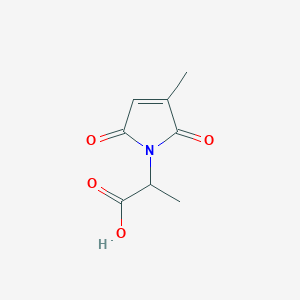
2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid, also known as MDPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MDPA is a derivative of pyrrole, a heterocyclic organic compound that is commonly found in many natural products. MDPA has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
作用機序
The mechanism of action of 2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. 2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid has been found to inhibit the growth of various microorganisms by disrupting their cell membranes and interfering with their metabolic processes.
生化学的および生理学的効果
2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of various enzymes and metabolic pathways, the disruption of cell membranes, and the interference with various metabolic processes. 2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid has also been found to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for various research applications.
実験室実験の利点と制限
The advantages of using 2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid in lab experiments include its wide range of biochemical and physiological effects, its potential applications in various research fields, and its relatively easy synthesis method. The limitations of using 2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid in lab experiments include its potential toxicity and the lack of comprehensive studies on its long-term effects.
将来の方向性
There are many future directions for the study of 2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid, including the development of new drugs and therapies, the investigation of its potential applications in various research fields, and the development of new synthesis methods for 2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid and its derivatives. Further studies are also needed to fully understand the mechanism of action of 2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid and its potential long-term effects on human health.
合成法
The synthesis of 2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid involves the reaction of 3-methyl-2,5-dioxopyrrole with acryloyl chloride in the presence of a base catalyst. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques such as NMR and IR.
科学的研究の応用
2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid has been studied for its potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. 2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid has been found to exhibit antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs and therapies.
特性
CAS番号 |
144748-80-1 |
|---|---|
製品名 |
2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid |
分子式 |
C8H9NO4 |
分子量 |
183.16 g/mol |
IUPAC名 |
2-(3-methyl-2,5-dioxopyrrol-1-yl)propanoic acid |
InChI |
InChI=1S/C8H9NO4/c1-4-3-6(10)9(7(4)11)5(2)8(12)13/h3,5H,1-2H3,(H,12,13) |
InChIキー |
KFNDPFDGAFSNEH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C1=O)C(C)C(=O)O |
正規SMILES |
CC1=CC(=O)N(C1=O)C(C)C(=O)O |
同義語 |
1H-Pyrrole-1-acetic acid, 2,5-dihydro--alpha-,3-dimethyl-2,5-dioxo- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



